

In Vivo Effects of Clomipramine in Animal Models: A Technical Guide

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Compound of Interest

Compound Name: *Closiramine*

Cat. No.: *B1614964*

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Disclaimer: The following document details the in vivo effects of Clomipramine, as the initial search for "**Closiramine**" did not yield relevant results, suggesting a possible typographical error. The information presented is based on the provided search results and is intended for researchers, scientists, and drug development professionals.

Clomipramine, a tricyclic antidepressant, has been extensively studied in various animal models to elucidate its therapeutic mechanisms and behavioral effects. This guide summarizes key findings from preclinical studies, focusing on quantitative data, experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vivo effects of Clomipramine in different animal models.

Table 1: Effects of Clomipramine on Behavior in Rodent Models

Animal Model	Species	Dose	Route of Administration	Behavioral Effect	Reference
Neonatal Treatment Model of Depression	Rat	Not Specified	Not Specified	Decreased offensive fighting responses, increased defensive fighting responses.	[1]
Chronic Social Defeat Stress (CSDS)	Mouse	10 mg/kg	Intraperitoneal (i.p.)	Attenuated impairment of emotional memory.	[2]
Neonatal Treatment Model of OCD	Rat	Not Specified	Not Specified	Enhanced anxiety, behavioral inflexibility, working memory impairment, hoarding.	[3]
8-OH-DPAT-induced Deficits in Spontaneous Alternation	Rat (Adult)	10 mg/kg (3 administrations)	Not Specified	Prevented deficits in spontaneous alternation.	[4]

8-OH-DPAT-induced Deficits in Spontaneous Alternation	Rat (Young)	10 mg/kg (5 administrations) or 15 mg/kg (3 administrations)	Not Specified	Weak protective effects against deficits in spontaneous alternation.	[4]
Macrophage Migration Assay	Rat	20 and 40 mg/kg	Subcutaneous (s.c.)	Significantly reduced spontaneous and fMLP-induced macrophage mobility.	[5]
Antinociception Model	Mouse	10 or 20 mg/kg	Intraperitoneal (i.p.)	2-fold increase in antinociceptive effect after five chronic injections.	[6]

Table 2: Pharmacokinetic and Receptor Occupancy Data for Clomipramine and its Metabolite

Species	Compound	Parameter	Value	Route of Administration	Reference
Mouse	Clomipramine	Plasma half-life	127 min	Not Specified	[6]
Non-human Primate	Clomipramine	Kd for NET occupancy (dose)	0.44 mg/kg	Intravenous (i.v.)	[7]
Non-human Primate	Clomipramine	Kd for NET occupancy (plasma concentration)	24.5 ng/ml	Intravenous (i.v.)	[7]
Non-human Primate	Desmethylclomipramine	Kd for NET occupancy (dose)	0.11 mg/kg	Intravenous (i.v.)	[7]
Non-human Primate	Desmethylclomipramine	Kd for NET occupancy (plasma concentration)	4.4 ng/ml	Intravenous (i.v.)	[7]

Experimental Protocols

Detailed methodologies for key experiments are described below.

Neonatal Clomipramine Model of Depression and OCD

- Objective: To induce long-lasting behavioral and neurochemical changes in adult rats that mimic symptoms of depression and obsessive-compulsive disorder (OCD).[1][3]
- Animals: Neonatal rats.[1][3]
- Procedure:

- Pups are treated with Clomipramine or a vehicle (e.g., saline) during a specific neonatal period (e.g., days 9 to 16).[3]
- The drug is administered twice daily.[3]
- Behavioral testing is conducted in adulthood.[3]
- Behavioral Assessments:
 - Shock-induced fighting: To assess aggressive behavior.[1]
 - Elevated plus maze and marble burying: To measure anxiety-like behavior.[3]
 - Spontaneous alternation task and reversal learning: To assess behavioral flexibility.[3]
 - Win-shift paradigm: To evaluate working memory.[3]
 - Hoarding behavior: To measure compulsive-like behavior.[3]

Chronic Social Defeat Stress (CSDS) Model

- Objective: To evaluate the effects of antidepressants on stress-induced emotional memory impairment.[2]
- Animals: Male CD1 mice.[2]
- Procedure:
 - Stressed animals are subjected to daily 10-minute agonistic encounters in the home cage of an aggressor mouse for 20 consecutive days.[2]
 - Non-stressed and stressed mice are injected intraperitoneally with saline or Clomipramine (10 mg/kg) just before each encounter.[2]
 - Behavioral testing is performed 24 hours after the last CSDS session.[2]
- Behavioral Assessments:
 - Step-through inhibitory avoidance (IA) task: To assess emotional memory.[2]

- Elevated plus maze: To evaluate locomotor activity and emotionality.[2]
- Hot plate test: To measure analgesia.[2]

Macrophage Migration Assay

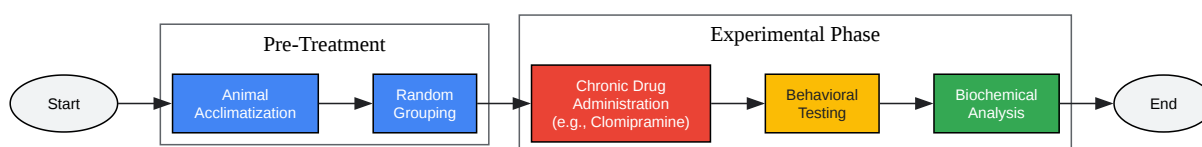
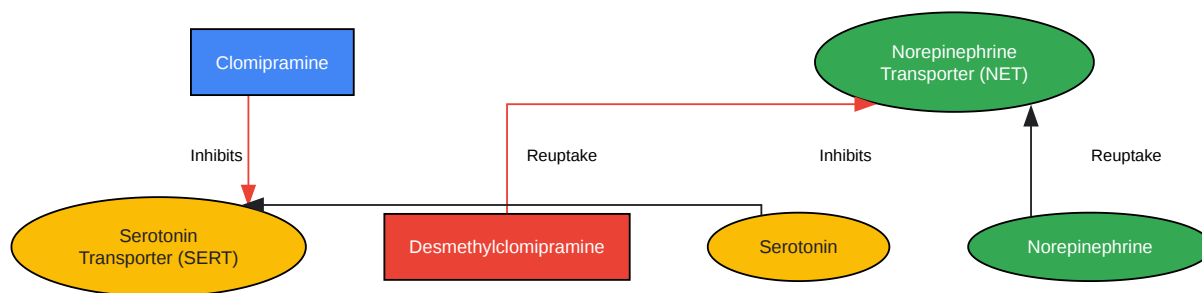
- Objective: To determine the in vivo effect of Clomipramine on macrophage mobility.[5]
- Animals: Rats.[5]
- Procedure:
 - Rats are injected subcutaneously with 20 and 40 mg/kg of Clomipramine.[5]
 - Peritoneal macrophages are collected from the treated animals.[5]
 - The spontaneous and N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP)-induced mobility of the macrophages is assessed in vitro.[5]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Clomipramine

Clomipramine's primary mechanism of action is the inhibition of serotonin reuptake.[8]

However, its active metabolite, desmethylclomipramine, is a potent inhibitor of norepinephrine reuptake.[7][8] This dual action on both serotonergic and noradrenergic systems is believed to contribute to its therapeutic effects.[8] In animal studies, Clomipramine has also shown affinity for various other receptors, including serotonin 5-HT_{2A} and 5-HT_{2C}, alpha-1B adrenergic, and to a lesser extent, dopamine D₂ and D₃ receptors.[9]



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